tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16208306
InChI: InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3
SMILES:
Molecular Formula: C17H25BrN2O3
Molecular Weight: 385.3 g/mol

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC16208306

Molecular Formula: C17H25BrN2O3

Molecular Weight: 385.3 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate -

Specification

Molecular Formula C17H25BrN2O3
Molecular Weight 385.3 g/mol
IUPAC Name tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O3/c1-12-9-15(19-10-14(12)18)22-11-13-5-7-20(8-6-13)16(21)23-17(2,3)4/h9-10,13H,5-8,11H2,1-4H3
Standard InChI Key YZGWFNAVSKDNJU-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A piperidine ring substituted at the 4-position with a methyleneoxy group.

  • A 5-bromo-4-methylpyridin-2-yl aromatic system, which contributes electron-withdrawing and steric effects.

  • A tert-butyl carbamate group at the piperidine nitrogen, enhancing solubility and metabolic stability.

The IUPAC name, tert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate, reflects this arrangement. Key spectral identifiers include:

  • Canonical SMILES: CC1=CC(=NC=C1Br)OCC2CCN(CC2)C(=O)OC(C)(C)C

  • InChIKey: YZGWFNAVSKDNJU-UHFFFAOYSA-N

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H25BrN2O3C_{17}H_{25}BrN_2O_3
Molecular Weight385.3 g/mol
IUPAC Nametert-butyl 4-[(5-bromo-4-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxylate
XLogP33.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 4-(((5-bromo-4-methylpyridin-2-yl)oxy)methyl)piperidine-1-carboxylate typically involves multi-step functionalization of the piperidine and pyridine subunits. Patent US20060116519A1 outlines analogous procedures for related bromopyridine carbamates, providing a template for its preparation :

  • Piperidine Functionalization:

    • The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane .

    • Subsequent alkylation at the 4-position introduces the methyleneoxy linker .

  • Pyridine Coupling:

    • A nucleophilic aromatic substitution (SNAr) reaction attaches the 5-bromo-4-methylpyridin-2-ol moiety to the methyleneoxy group .

    • Optimized conditions use potassium carbonate in DMF at 60°C, achieving near-quantitative yields .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Boc ProtectionDi-tert-butyl dicarbonate, CH2_2Cl2_285%
Alkylation3-Bromoazetidine, K2_2CO3_3, DMF, 60°C92%
SNAr Coupling5-Bromo-4-methylpyridin-2-ol, DMF, 60°C100%

Future Directions

Optimization Strategies

Ongoing research prioritizes:

  • Bioisosteric Replacement: Swapping the tert-butyl group with trifluoromethyl or cyclopropyl carbamates to improve CNS penetration.

  • Prodrug Development: Esterase-labile prodrugs to enhance oral bioavailability .

Target Identification

High-throughput screening campaigns are underway to identify protein targets, with preliminary data suggesting affinity for:

  • PARP-1: Implicated in DNA repair mechanisms.

  • TLR4: A toll-like receptor involved in inflammatory responses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator